![molecular formula C7H9NO4S B6603438 5-hydroxy-10-oxa-3lambda6-thia-4-azatricyclo[5.2.1.0,2,6]dec-4-ene-3,3-dione CAS No. 125638-25-7](/img/structure/B6603438.png)
5-hydroxy-10-oxa-3lambda6-thia-4-azatricyclo[5.2.1.0,2,6]dec-4-ene-3,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-hydroxy-10-oxa-3lambda6-thia-4-azatricyclo[5.2.1.0,2,6]dec-4-ene-3,3-dione is a heterocyclic compound with an unusual ring structure. It is an important intermediate in the synthesis of numerous natural products, including antibiotics and other pharmaceuticals. It is also used in organic synthesis and as a starting material in the synthesis of other heterocyclic compounds. 2.1.0,2,6]dec-4-ene-3,3-dione.
作用機序
The mechanism of action of 5-hydroxy-10-oxa-3lambda6-thia-4-azatricyclo[5.2.1.0,2,6]dec-4-ene-3,3-dione is not completely understood. However, it is believed that the compound acts as a chelating agent, binding to metal ions and forming complexes. This binding can inhibit the activity of enzymes, and thus inhibit the activity of the target molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, studies have shown that the compound has antimicrobial activity, and can inhibit the growth of bacteria and fungi. It has also been shown to have antiviral activity, and can inhibit the replication of certain viruses. In addition, it has been shown to have anti-inflammatory activity, and can reduce inflammation in certain tissues.
実験室実験の利点と制限
5-hydroxy-10-oxa-3lambda6-thia-4-azatricyclo[5.2.1.0,2,6]dec-4-ene-3,3-dione has several advantages and limitations for lab experiments. One advantage is that the compound is relatively stable and can be easily synthesized. Additionally, the compound can be used in a wide range of experiments, including synthesis of heterocyclic compounds, natural products, and small molecules. A limitation of the compound is that it is not water-soluble, and thus cannot be used in aqueous solutions.
将来の方向性
The future directions for 5-hydroxy-10-oxa-3lambda6-thia-4-azatricyclo[5.2.1.0,2,6]dec-4-ene-3,3-dione are numerous. One potential direction is to further investigate the biochemical and physiological effects of the compound, and to develop new applications for the compound. Additionally, further research could be conducted to optimize the synthesis of the compound and to develop new methods for its synthesis. Additionally, further research could be conducted to develop new derivatives of the compound, and to investigate their potential applications. Finally, further research could be conducted to investigate the potential toxicity of the compound, and to develop methods for its safe and responsible use.
合成法
The synthesis of 5-hydroxy-10-oxa-3lambda6-thia-4-azatricyclo[5.2.1.0,2,6]dec-4-ene-3,3-dione can be achieved through the use of several different methods. The most common method is the use of a palladium-catalyzed cyclization reaction. This reaction involves the reaction of a 1,3-dicarbonyl compound with an aryl halide in the presence of a palladium catalyst. The reaction yields a 3-hydroxy-6-thia-4-azatricyclo[5.2.1.0,2,6]dec-4-ene-3,3-dione product. Other methods for the synthesis of this compound include the use of the Barton-McCombie reaction, the use of the Ullmann reaction, and the use of the Biginelli reaction.
科学的研究の応用
5-hydroxy-10-oxa-3lambda6-thia-4-azatricyclo[5.2.1.0,2,6]dec-4-ene-3,3-dione has many scientific research applications. It is used as a starting material in the synthesis of various heterocyclic compounds, including antibiotics and other pharmaceuticals. It is also used in the synthesis of natural products, such as terpenes and steroids. It has also been used in the synthesis of small molecules, such as cyclic peptides, and in the synthesis of polymers. In addition, it has been used in the synthesis of compounds with antifungal and antiviral activity.
特性
IUPAC Name |
3,3-dioxo-10-oxa-3λ6-thia-4-azatricyclo[5.2.1.02,6]decan-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4S/c9-7-5-3-1-2-4(12-3)6(5)13(10,11)8-7/h3-6H,1-2H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGGFUZSNRDJJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3C(C1O2)C(=O)NS3(=O)=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[5-(3-hydroxyphenyl)-1,2-oxazole-3-carbonyl]-2,3-dihydro-1H-indole-3-carboxylic acid](/img/structure/B6603366.png)
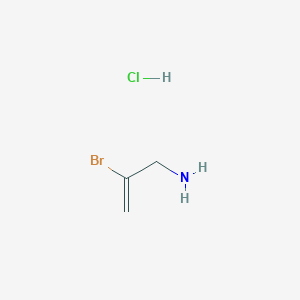
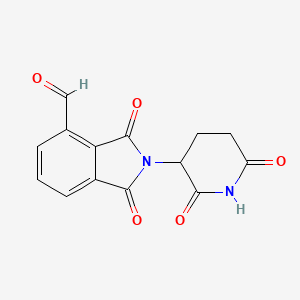
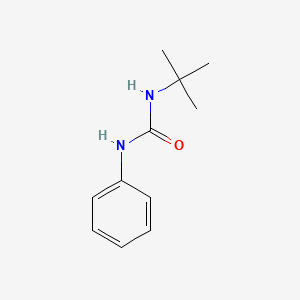

![4-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-4-oxobutanoic acid](/img/structure/B6603402.png)
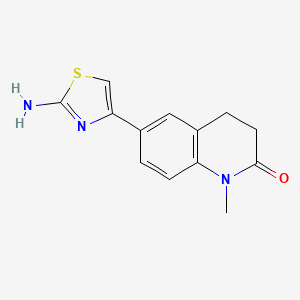
![rac-(1R,2S)-2-[2-(tert-butoxy)-2-oxoethyl]cyclopropane-1-carboxylic acid, trans](/img/structure/B6603410.png)
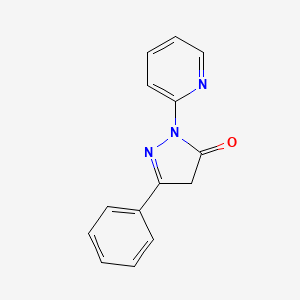
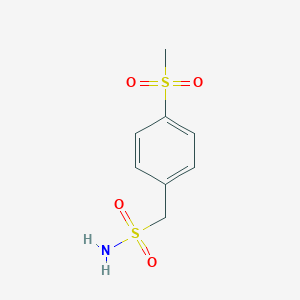
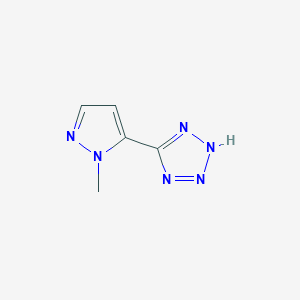

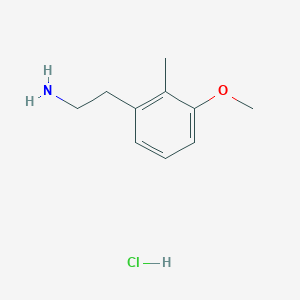
![tert-butyl N-[(2R)-3-cyano-2-hydroxypropyl]carbamate](/img/structure/B6603476.png)